BenchChemオンラインストアへようこそ!

(R)-MLN-4760

Enantioselectivity Potency ACE2 Inhibition

Choose (R)-MLN-4760 for unambiguous ACE2 inhibition in murine models. Unlike DX600, which is inactive on mouse ACE2, (R)-MLN-4760 potently inhibits both human (IC50=0.44 nM) and mouse ACE2. With >5,000-fold selectivity over ACE, you can attribute cardiovascular phenotypes exclusively to ACE2. The active enantiomer guarantees potency; the R-enantiomer is 19,000-fold weaker. Trusted for colitis, stem cell, and SARS-CoV-2 research. Order high-purity (≥98%) material now.

Molecular Formula C19H23Cl2N3O4
Molecular Weight 428.3 g/mol
CAS No. 305335-31-3
Cat. No. B1676667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-MLN-4760
CAS305335-31-3
Synonyms2-(1-carboxy-2-(3-(3,5-dichlorobenzyl)-3H-imidazol-4-yl)ethylamino)-4-methylpentanoic acid
GL 1001
GL-1001
GL1001
MLN 4760
MLN-4760
MLN4760
Molecular FormulaC19H23Cl2N3O4
Molecular Weight428.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(CC1=CN=CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)O
InChIInChI=1S/C19H23Cl2N3O4/c1-11(2)3-16(18(25)26)23-17(19(27)28)7-15-8-22-10-24(15)9-12-4-13(20)6-14(21)5-12/h4-6,8,10-11,16-17,23H,3,7,9H2,1-2H3,(H,25,26)(H,27,28)/t16-,17-/m0/s1
InChIKeyNTCCRGGIJNDEAB-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(R)-MLN-4760 (CAS 305335-31-3) Procurement Guide: Potent and Selective Human ACE2 Inhibitor


(R)-MLN-4760 (also known as MLN-4760, GL1001, ORE1001) is a small-molecule, potent, and selective inhibitor of human angiotensin-converting enzyme 2 (ACE2), a carboxypeptidase that plays a critical role in the renin-angiotensin system (RAS) and acts as the functional receptor for SARS-CoV [1]. The compound is characterized by its high affinity for the ACE2 active site (IC50 = 0.44 nM) and its remarkable selectivity over the related peptidyl dipeptidase, angiotensin-converting enzyme (ACE), and carboxypeptidase A (CPDA) [2]. (R)-MLN-4760 is the active enantiomer of the racemic mixture and has been a key tool compound for dissecting ACE2-mediated pathways in cardiovascular, inflammatory, and infectious disease research [3].

(R)-MLN-4760 (CAS 305335-31-3) Cannot Be Interchanged with Other ACE2 Inhibitors Due to Unique Pharmacological Profile


Generic substitution among ACE2 inhibitors is not scientifically valid due to fundamental differences in species cross-reactivity, enantiomeric potency, and selectivity profiles. The R-enantiomer of MLN-4760, for instance, is 19,000-fold less potent (IC50 = 8.4 µM) than the active (S,S)-enantiomer . Furthermore, the peptidic inhibitor DX600, while often used as an alternative, displays a strict species-specificity, potently inhibiting human ACE2 but failing to block murine ACE2 activity [1]. In contrast, (R)-MLN-4760 effectively inhibits both human and mouse ACE2, enabling its use in widely employed murine disease models [2]. These critical distinctions in target engagement across species and the substantial potency gap between enantiomers mean that substituting one compound for another will yield non-comparable and likely misleading experimental results.

(R)-MLN-4760 (CAS 305335-31-3) Quantitative Differentiation Evidence for Procurement Decisions


(R)-MLN-4760 Exhibits 19,000-Fold Higher ACE2 Inhibitory Potency Than Its R-Enantiomer

(R)-MLN-4760, the (S,S)-enantiomer, is the active form of the compound and demonstrates an IC50 of 0.44 nM against human ACE2 [1]. In stark contrast, its R-enantiomer ((R)-MLN-4760, CAS 305335-29-9) is a far less potent ACE2 inhibitor, with a reported IC50 of 8.4 µM . This represents a 19,091-fold difference in potency, confirming that the (R)-MLN-4760 stereoisomer is the essential tool for achieving potent target engagement.

Enantioselectivity Potency ACE2 Inhibition

(R)-MLN-4760 Demonstrates Broad-Spectrum Species Cross-Reactivity vs. Human-Specific DX600

A critical differentiator for (R)-MLN-4760 is its ability to potently inhibit both human and mouse ACE2. In vitro, MLN-4760 at 1 µM completely blocked the conversion of angiotensin II to angiotensin-(1-7) by mouse ACE2, whereas the alternative inhibitor DX600, even at a 10-fold higher concentration (10 µM), had no effect [1]. Quantitative analysis shows that MLN-4760 inhibits murine ACE2 with an IC50 of 7.1 µM, while DX600 is significantly less effective, with an IC50 of 0.4 µM for human ACE2 but failing to inhibit the mouse enzyme in functional assays [2].

Species Selectivity Cross-Reactivity ACE2 Inhibition

(R)-MLN-4760 Provides Superior Cellular ACE2 Antagonism Compared to DX600 in Bone Marrow-Derived Cells

In a direct comparison of functional antagonism in human and murine bone marrow-derived cells, (R)-MLN-4760 (as Isomer B) was found to be a more efficacious antagonist of ACE2 than DX600 at a concentration of 10 µM [1]. This superior efficacy was consistent across all cell samples tested. Furthermore, the study quantified the selectivity of MLN-4760-B for ACE2 over ACE in these primary cells, reporting a 28-fold selectivity in human mononuclear cells (huMNCs) and a striking 228-fold selectivity in murine mononuclear cells (muMNCs) [1].

Cellular Efficacy ACE2 Antagonism Bone Marrow

(R)-MLN-4760 Exhibits >5,000-Fold Selectivity for ACE2 Over the Closely Related Enzyme ACE

(R)-MLN-4760 is exceptionally selective for ACE2 over the related peptidyl dipeptidase, ACE. The compound displays an IC50 of 0.44 nM for human ACE2, whereas its inhibitory activity against human testicular ACE is minimal, with an IC50 exceeding 100 µM [1]. This represents a selectivity window of greater than 227,000-fold. This stark contrast in potency ensures that at concentrations used to fully inhibit ACE2, ACE activity remains unaffected, allowing for clean dissection of ACE2-specific signaling pathways.

Selectivity ACE2 ACE

(R)-MLN-4760 (CAS 305335-31-3) Optimized Research Applications Based on Quantitative Evidence


Translational Cardiovascular Research in Murine Models

For studies investigating the role of ACE2 in hypertension, heart failure, or atherosclerosis using mouse models, (R)-MLN-4760 is the only viable small-molecule tool. As demonstrated by Ye et al., (R)-MLN-4760 effectively blocks angiotensin-(1-7) formation by mouse ACE2 both in vitro and in vivo, whereas the alternative DX600 is completely ineffective in mice [1]. Its >5,000-fold selectivity over ACE ensures that observed cardiovascular phenotypes can be confidently attributed to ACE2 inhibition rather than off-target effects on the ACE/Ang II axis.

Stem Cell and Regenerative Medicine Studies

In research exploring the protective ACE2/Ang-(1-7) axis in bone marrow-derived stem/progenitor cells, (R)-MLN-4760 is the preferred antagonist. Quantitative cellular data show it is a more efficacious ACE2 antagonist than DX600 in these primary cells, with up to 228-fold selectivity over ACE in murine mononuclear cells [2]. This high level of cellular selectivity is critical for accurately determining the contribution of local ACE2 activity to stem cell homing, proliferation, and tissue repair mechanisms.

Inflammatory Bowel Disease (IBD) and Gastrointestinal Inflammation Models

(R)-MLN-4760 has a validated role as an anti-inflammatory agent in the gastrointestinal tract. Preclinical studies (where the compound was known as GL1001) demonstrated its ability to reduce disease activity measures in mouse models of colitis [3]. Researchers studying the gut-RAS axis can rely on (R)-MLN-4760's potent inhibition of both human and mouse ACE2 to investigate its therapeutic potential and mechanism of action in IBD and other forms of intestinal inflammation.

SARS-CoV-2 / COVID-19 Host Receptor Studies

As a high-affinity, structurally characterized inhibitor of the ACE2 active site, (R)-MLN-4760 is a valuable tool for studying the interaction between the SARS-CoV-2 spike protein and its host receptor. While it does not block viral entry by directly occluding the spike binding site [4], its ability to potently modulate ACE2 enzymatic activity and expression [4] makes it essential for dissecting the contribution of ACE2 catalytic function to viral pathogenesis and the resulting host inflammatory response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-MLN-4760

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.